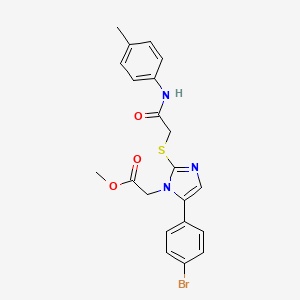
methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C21H20BrN3O3S and its molecular weight is 474.37. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- 1,3,4-oxadiazole derivatives , structurally similar to the compound , have been shown to inhibit corrosion of mild steel in sulfuric acid. These derivatives form a protective layer on the metal surface, suggesting potential applications in corrosion protection technologies (Ammal, Prajila, & Joseph, 2018).
Synthesis and Transformation
- 1H-imidazole derivatives , which share a structural motif with the compound, have been synthesized and transformed into various other derivatives through reactions with amines and other agents. This demonstrates the compound's utility in the synthesis of diverse chemical entities (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Antioxidant Properties
- A related compound, 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide , has exhibited significant antioxidant ability, surpassing even butylated hydroxytoluene in a Ferric reducing antioxidant power assay. This suggests potential applications in fields requiring antioxidant agents (Šermukšnytė, Jonuškienė, Kantminienė, Beresnevičius, & Tumosienė, 2022).
Antimicrobial Activity
- Compounds with the imidazo[2,1-b]thiazole structural component have demonstrated promising antimicrobial activities, including against Mycobacterium tuberculosis. This highlights potential applications in the development of new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Molecular Structure Analysis
- Detailed studies on the crystal structure of compounds like azilsartan methyl ester , which shares structural elements with the compound , provide insights into molecular packing and interactions. This is essential for understanding the physical properties and potential applications in material science (Li, Liu, Zhu, Chen, & Sun, 2015).
Heterocyclic Compound Synthesis
- The compound has applications in synthesizing various heterocyclic compounds like 1,3,4-oxadiazoles and pyrazol-3-ones , which are relevant in pharmaceuticals and agrochemicals (Rajanarendar, Karunakar, & Ramu, 2006).
Antitumor Activity
- Derivatives of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate , structurally related to the compound, have been explored for antitumor activities. This indicates potential applications in cancer research and therapy (Mohareb & Gamaan, 2018).
Cyclisation Reactions
- The compound's structural unit has been utilized in cyclisation reactions to synthesize tri- and tetra-cyclic heterocycles , beneficial in various chemical syntheses (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).
Propiedades
IUPAC Name |
methyl 2-[5-(4-bromophenyl)-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3S/c1-14-3-9-17(10-4-14)24-19(26)13-29-21-23-11-18(25(21)12-20(27)28-2)15-5-7-16(22)8-6-15/h3-11H,12-13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRGKSFYPMVQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)OC)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2797228.png)
![1,7-dimethyl-3,8-diphenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2797230.png)
![4,5-dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone](/img/structure/B2797231.png)
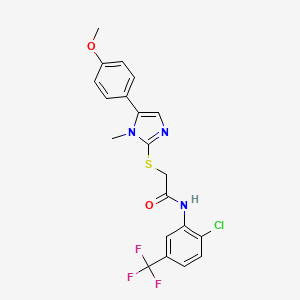
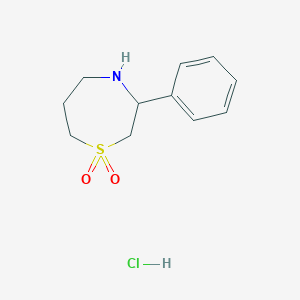
![N-(2,6-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2797234.png)

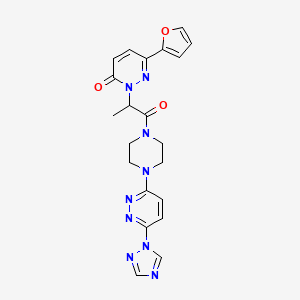


![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2797243.png)
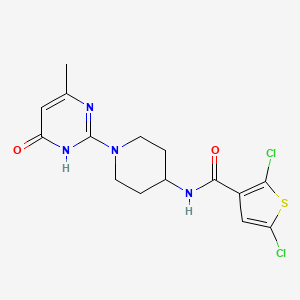
![Ethyl 2-{2-(diphenylmethylene)-1-[(4-methylphenyl)sulfonyl]hydrazino}acetate](/img/structure/B2797247.png)
